molecular formula C10H7F4NO4 B11715871 Ethyl 2-fluoro-5-nitro-4-(trifluoromethyl)benzoate

Ethyl 2-fluoro-5-nitro-4-(trifluoromethyl)benzoate

Cat. No.: B11715871
M. Wt: 281.16 g/mol
InChI Key: YOVNVRVABCATMU-UHFFFAOYSA-N
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Description

Ethyl 2-fluoro-5-nitro-4-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H6F4NO4 This compound is characterized by the presence of fluorine, nitro, and trifluoromethyl groups attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-fluoro-5-nitro-4-(trifluoromethyl)benzoate typically involves multi-step reactionsThe reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, yield, and safety. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-fluoro-5-nitro-4-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-fluoro-5-nitro-4-(trifluoromethyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-fluoro-5-nitro-4-(trifluoromethyl)benzoate involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The nitro group can participate in redox reactions, influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-nitro-4-(trifluoromethyl)benzoate: Similar structure but with a methyl ester group.

    2-Nitro-4-(trifluoromethyl)benzoic acid: Similar structure but with a carboxylic acid group.

    2-Fluoro-4-(trifluoromethyl)pyridine: Contains a pyridine ring instead of a benzoate ester.

Uniqueness

The presence of both fluorine and nitro groups makes it particularly valuable in medicinal chemistry and materials science .

Properties

Molecular Formula

C10H7F4NO4

Molecular Weight

281.16 g/mol

IUPAC Name

ethyl 2-fluoro-5-nitro-4-(trifluoromethyl)benzoate

InChI

InChI=1S/C10H7F4NO4/c1-2-19-9(16)5-3-8(15(17)18)6(4-7(5)11)10(12,13)14/h3-4H,2H2,1H3

InChI Key

YOVNVRVABCATMU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1F)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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